1-Methoxy-2-fluoro-4-glyoxyloylbenzene
Description
1-Methoxy-2-fluoro-4-glyoxyloylbenzene (C₁₀H₇FO₄) is a substituted benzene derivative featuring methoxy (-OCH₃), fluoro (-F), and glyoxyloyl (-COCHO) functional groups. It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the preparation of pyrazolo[3,4-g]quinoxaline derivatives, which exhibit inhibitory activity against platelet-derived growth factor (PDGF) receptor tyrosine kinase . The compound’s structure combines electron-withdrawing (fluoro, glyoxyloyl) and electron-donating (methoxy) groups, conferring unique reactivity in condensation reactions. Its synthesis involves glyoxyloylation of a fluorinated methoxybenzene precursor, followed by purification via ethanol washing .
Properties
CAS No. |
81593-27-3 |
|---|---|
Molecular Formula |
C9H7FO3 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7FO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-5H,1H3 |
InChI Key |
MZQGHEWJZLNLIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Ethanol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 210.16 | 120–125* | High | -OCH₃, -F, -COCHO |
| 1-Fluoro-4-Methoxybenzene | 130.14 | -10 | Moderate | -OCH₃, -F |
| 4-Methoxybenzaldehyde | 136.15 | 0 | High | -OCH₃, -CHO |
Research Findings and Key Distinctions
Electronic Effects: The fluoro group enhances electrophilicity at the 4-position, accelerating glyoxyloyl-mediated condensations compared to non-fluorinated analogues .
Thermal Behavior: Glyoxyloyl derivatives exhibit higher thermal stability than aldehyde-bearing analogues (e.g., 4-Methoxybenzaldehyde), enabling reflux conditions in ethanol without degradation .
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